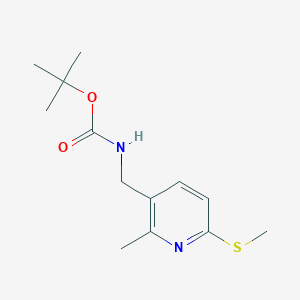
tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyridine ring substituted with a methyl and a methylthio group, and a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of tert-butyl carbamate and a pyridine derivative in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Piperidine derivatives
Substitution: Carbamate derivatives with different functional groups
Aplicaciones Científicas De Investigación
tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring and methylthio group may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.
Comparación Con Compuestos Similares
tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate compound without the pyridine ring and methylthio group.
tert-Butyl (6-methylpyridin-3-yl)carbamate: Similar structure but lacks the methylthio group.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains a piperidine ring instead of a pyridine ring.
These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H20N2O2S |
|---|---|
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H20N2O2S/c1-9-10(6-7-11(15-9)18-5)8-14-12(16)17-13(2,3)4/h6-7H,8H2,1-5H3,(H,14,16) |
Clave InChI |
OSHSZIWXZFTFOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)SC)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-2-Azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13008583.png)
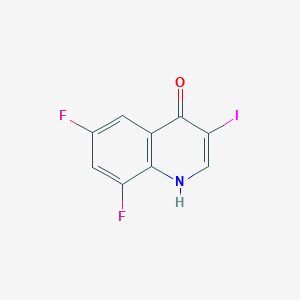
![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)
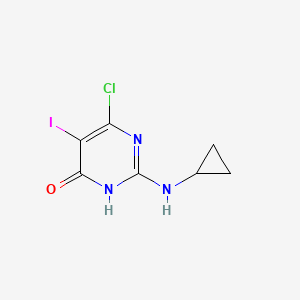
![(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine](/img/structure/B13008625.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13008634.png)
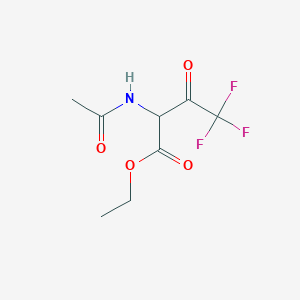
![(1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13008640.png)

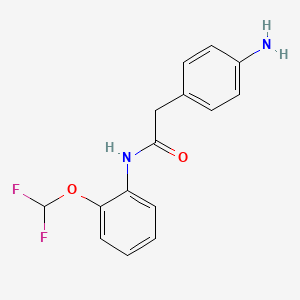
![1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one](/img/structure/B13008655.png)
![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)
